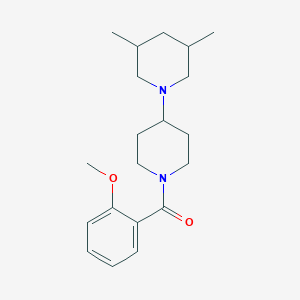
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine, also known as DMMDA, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of the psychedelic drug, Mescaline, and has been studied for its potential use in research applications.
Wirkmechanismus
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine is believed to interact with serotonin receptors in the brain, particularly the 5-HT2A receptor. It acts as a partial agonist of this receptor, which is thought to be responsible for its psychedelic effects. 3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine may also interact with other receptors, such as the dopamine D2 receptor, which could contribute to its psychoactive properties.
Biochemical and Physiological Effects:
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine has been shown to produce a range of biochemical and physiological effects. It has been reported to increase heart rate and blood pressure, as well as produce changes in body temperature and pupil dilation. 3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine has also been shown to alter brain activity, particularly in regions associated with perception and cognition. It has been suggested that these effects could be related to its potential therapeutic applications, such as in the treatment of depression and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, which makes it accessible for researchers. It also has a similar chemical structure to Mescaline, which allows for comparisons between the two compounds. However, 3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine also has some limitations. It is not as well-studied as other psychoactive substances, which makes it difficult to interpret its effects. Additionally, its potential for abuse and lack of established safety profile could limit its use in clinical research.
Zukünftige Richtungen
There are several future directions for research on 3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Further studies are needed to investigate its safety and efficacy in these conditions. Another area of interest is its potential as a tool for investigating the neural mechanisms underlying altered perception and cognition. Studies using 3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine could provide insight into the role of serotonin receptors in these processes. Finally, there is a need for further research on the pharmacology and toxicology of 3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine, particularly in relation to its potential for abuse and long-term effects.
Synthesemethoden
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine can be synthesized through a multi-step process using readily available starting materials. The synthesis involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylmagnesium bromide followed by the reaction with 4-piperidone to yield the final product. The purity of the compound can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine has been studied for its potential use in research applications due to its structural similarity to Mescaline, which is a known psychedelic drug. 3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine has been shown to produce similar effects to Mescaline, such as altered perception, mood, and cognition. It has been used in studies to investigate the neural mechanisms underlying these effects and to explore its potential therapeutic applications.
Eigenschaften
Produktname |
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine |
|---|---|
Molekularformel |
C20H30N2O2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H30N2O2/c1-15-12-16(2)14-22(13-15)17-8-10-21(11-9-17)20(23)18-6-4-5-7-19(18)24-3/h4-7,15-17H,8-14H2,1-3H3 |
InChI-Schlüssel |
IHQWZVGNHFCNKW-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC)C |
Kanonische SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(cyclopropylmethyl)(propyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B247028.png)
![N-(2,4-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247029.png)
![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247030.png)
![3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247031.png)
![3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)


![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247047.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247050.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)